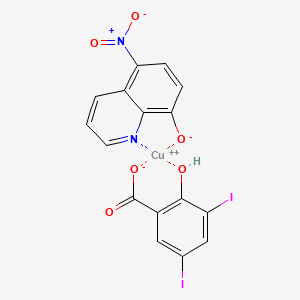
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper is a coordination compound with the molecular formula C16H8CuI2N2O6. This compound is known for its unique structure, which includes both diiodosalicylate and nitroquinolinolate ligands coordinated to a central copper ion. The compound has a molecular weight of approximately 641.6 g/mol .
Méthodes De Préparation
The synthesis of (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper typically involves the reaction of copper salts with 3,5-diiodosalicylic acid and 5-nitro-8-quinolinol. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the coordination complex. Industrial production methods may involve bulk synthesis techniques, ensuring the purity and consistency of the compound .
Analyse Des Réactions Chimiques
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper involves its interaction with biological molecules. The copper center can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The ligands may also interact with specific molecular targets, disrupting biological pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)copper include other copper coordination complexes with different ligands. These compounds may share some properties but differ in their specific applications and mechanisms of action. Examples include:
- (3,5-Diiodosalicylato)copper
- (5-nitro-8-quinolinolato)copper
- Other copper complexes with halogenated salicylates or nitroquinolinolates.
This compound stands out due to its unique combination of ligands, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H8CuI2N2O6 |
|---|---|
Poids moléculaire |
641.60 g/mol |
Nom IUPAC |
copper;2-hydroxy-3,5-diiodobenzoate;5-nitroquinolin-8-olate |
InChI |
InChI=1S/C9H6N2O3.C7H4I2O3.Cu/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-5,12H;1-2,10H,(H,11,12);/q;;+2/p-2 |
Clé InChI |
NAZCAHQLEAWDFU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
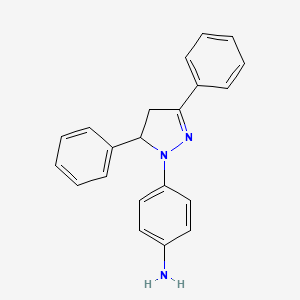
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
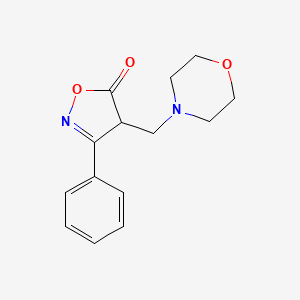
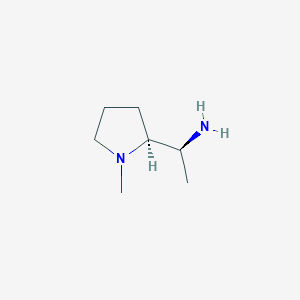

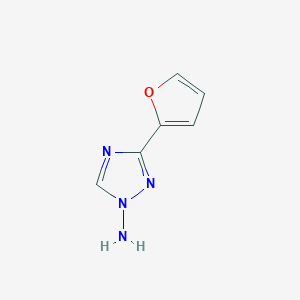
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
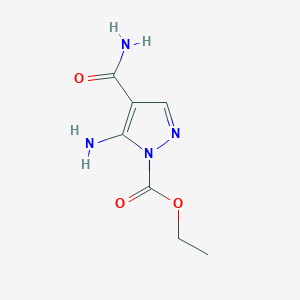
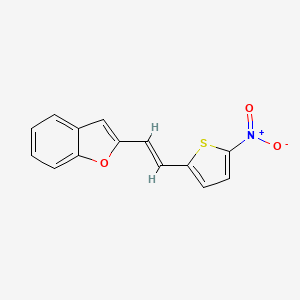
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
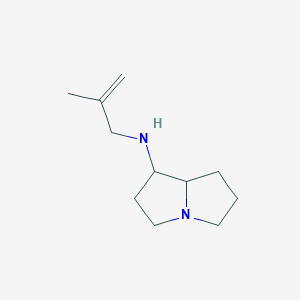
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
